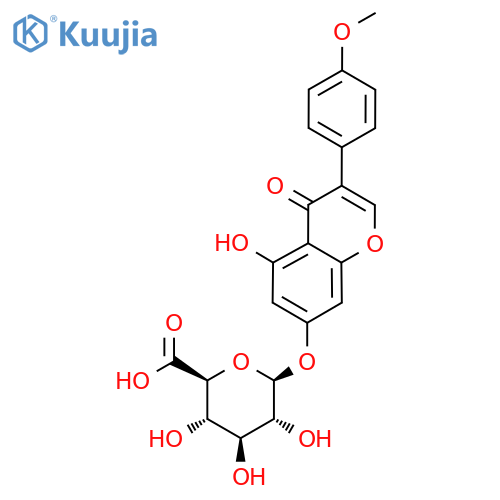

Cas no 38482-76-7 (Biochanin A-7-O-β-D-glucuronide)

Biochanin A-7-O-β-D-glucuronide 化学的及び物理的性質

名前と識別子

-

- Biochanin A-7-O-β-D-glucuronide

- BIOCHANIN A B-D-GLUCURONIDE

- Biochanin A beta-D-glucuronide

- CHEBI:189737

- 5,7-Dihydroxy-4'-methoxyisoflavone-7-O-beta-D-glucuronide

- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

- 38482-76-7

- Biochanin a 7-glucuronide

- MFCD31811654

- Biochanin A-7-O-beta-D-glucuronide

- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

-

- MDL: MFCD31811654

- インチ: 1S/C22H20O11/c1-30-10-4-2-9(3-5-10)12-8-31-14-7-11(6-13(23)15(14)16(12)24)32-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1

- InChIKey: KXYGEGYBMOCKNJ-SXFAUFNYSA-N

- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1=CC(=C2C(C(C3C=CC(=CC=3)OC)=COC2=C1)=O)O

計算された属性

- せいみつぶんしりょう: 460.10056145 g/mol

- どういたいしつりょう: 460.10056145 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 33

- 回転可能化学結合数: 5

- 複雑さ: 761

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 460.4

- トポロジー分子極性表面積: 172

Biochanin A-7-O-β-D-glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B387260-50mg |

Biochanin A-7-O-β-D-glucuronide |

38482-76-7 | 50mg |

$ 1372.00 | 2023-04-18 | ||

| abcr | AB562946-25 mg |

Biochanin A beta-D-glucuronide, 95%; . |

38482-76-7 | 95% | 25mg |

€1312.50 | 2023-06-14 | |

| TRC | B387260-25mg |

Biochanin A-7-O-β-D-glucuronide |

38482-76-7 | 25mg |

$ 821.00 | 2023-04-18 | ||

| abcr | AB562946-25mg |

Biochanin A beta-D-glucuronide, 95%; . |

38482-76-7 | 95% | 25mg |

€905.50 | 2025-02-22 | |

| abcr | AB562946-2mg |

Biochanin A beta-D-glucuronide, 95%; . |

38482-76-7 | 95% | 2mg |

€129.40 | 2024-08-02 | |

| abcr | AB562946-5mg |

Biochanin A beta-D-glucuronide, 95%; . |

38482-76-7 | 95% | 5mg |

€196.20 | 2024-08-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-503561-5 mg |

Biochanin A-7-O-β-D-glucuronide, |

38482-76-7 | 5mg |

¥2,858.00 | 2023-07-10 | ||

| Apollo Scientific | BICL4037-25mg |

Biochanin A-7-O-beta-D-glucuronide |

38482-76-7 | 98.8% min | 25mg |

£981.00 | 2025-02-21 | |

| Apollo Scientific | BICL4037-10mg |

Biochanin A-7-O-beta-D-glucuronide |

38482-76-7 | 98.8% min | 10mg |

£452.00 | 2025-02-21 | |

| abcr | AB562946-10mg |

Biochanin A beta-D-glucuronide, 95%; . |

38482-76-7 | 95% | 10mg |

€458.80 | 2025-02-22 |

Biochanin A-7-O-β-D-glucuronide 関連文献

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

Biochanin A-7-O-β-D-glucuronideに関する追加情報

Biochanin A-7-O-β-D-Glucuronide: A Comprehensive Overview

Biochanin A-7-O-β-D-glucuronide, with the CAS number 38482-76-7, is a naturally occurring flavonoid glycoside that has garnered significant attention in recent years due to its diverse biological activities and potential applications in the fields of pharmacology, nutrition, and cosmetics. This compound is a derivative of biochanin A, a well-known flavonoid found in various plants, including Trifolium pratense (red clover) and other legumes. The addition of the β-D-glucuronide moiety to biochanin A significantly alters its physicochemical properties, enhancing its solubility and bioavailability, which are critical factors for its biological efficacy.

The structure of Biochanin A-7-O-β-D-glucuronide consists of a flavonoid backbone with a hydroxyl group at position 7, which is glycosylated by a β-D-glucuronic acid moiety. This glycosylation not only stabilizes the molecule but also plays a pivotal role in its interaction with biological systems. Recent studies have demonstrated that this compound exhibits potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.

One of the most intriguing aspects of Biochanin A-7-O-β-D-glucuronide is its ability to modulate cellular signaling pathways. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. This property makes it a potential therapeutic agent for inflammatory diseases such as arthritis, asthma, and cardiovascular disorders. Additionally, research has highlighted its role in mitigating oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

The anticancer potential of Biochanin A-7-O-β-D-glucuronide has also been extensively studied. Experimental data indicate that this compound induces apoptosis in various cancer cell lines by activating caspase pathways and modulating mitochondrial function. Furthermore, it exhibits synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy while reducing side effects. These findings underscore its potential as a novel adjuvant therapy in oncology.

In terms of pharmacokinetics, Biochanin A-7-O-β-D-glucuronide demonstrates favorable absorption and distribution profiles. Its glycosylation facilitates intestinal absorption and protects it from enzymatic degradation, ensuring sustained release into systemic circulation. This characteristic is particularly advantageous for oral drug delivery systems, where bioavailability is often a limiting factor.

The synthesis of Biochanin A-7-O-β-D-glucuronide can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the protection-deprotection strategy to install the glucuronide moiety at position 7 of biochanin A. On the other hand, enzymatic glycosylation using UDP-glucuronic acid-dependent transferases offers a more eco-friendly and regioselective approach. Both methods have their merits and are being optimized to meet the growing demand for this compound in research and industrial applications.

Biochanin A-7-O-β-D-glucuronide also finds applications in the cosmetic industry due to its skin protective properties. It has been shown to mitigate UV-induced photodamage by reducing reactive oxygen species (ROS) production and preserving collagen integrity. This makes it an ideal ingredient for sunscreens and antiaging products.

In conclusion, Biochanin A-7-O-β-D-glucuronide, with its unique structural features and multifaceted biological activities, represents a valuable natural product with immense therapeutic potential. Ongoing research continues to unravel its mechanisms of action and explore innovative ways to harness its benefits for human health.

38482-76-7 (Biochanin A-7-O-β-D-glucuronide) 関連製品

- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)

- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

- 86884-13-1(1,1,1,3-tetrafluorobutane)

- 1368229-56-4(7-bromo-3-chlorobenzofuran)

- 117428-49-6((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 1276295-04-5(L-threo-Droxidopa-13C2,15N)

- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)

- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)